2-(1H-Benzimidazol-2-yl)ethyl pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)ethyl nicotinate typically involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)ethanol with nicotinic acid or its derivatives. One common method is the esterification reaction, where 2-(1H-benzo[d]imidazol-2-yl)ethanol is reacted with nicotinic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester linkage .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)ethyl nicotinate can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro group in nicotinic acid derivatives can be reduced to an amine.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Hydrolysis can be carried out using aqueous acid (e.g., HCl) or base (e.g., NaOH).
Major Products
Oxidation: N-oxide derivatives of benzimidazole.
Reduction: Amino derivatives of nicotinic acid.
Substitution: Nicotinic acid and 2-(1H-benzo[d]imidazol-2-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-(1H-Benzo[d]imidazol-2-yl)ethyl nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)ethyl nicotinate involves its interaction with various molecular targets. The benzimidazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The nicotinic acid component can influence metabolic pathways, particularly those related to lipid metabolism and inflammation . The compound may exert its effects through modulation of signaling pathways, including those involving reactive oxygen species (ROS) and inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-Benzo[d]imidazol-2-yl)ethanol: Similar structure but lacks the nicotinic acid moiety.
Nicotinic Acid: Lacks the benzimidazole moiety.
Benzimidazole Derivatives: Various derivatives with different substituents on the benzimidazole ring.
Uniqueness
2-(1H-Benzo[d]imidazol-2-yl)ethyl nicotinate is unique due to its combination of benzimidazole and nicotinic acid structures. This dual functionality allows it to interact with a broader range of biological targets and exhibit a wider array of biological activities compared to its individual components .
Eigenschaften
CAS-Nummer |
105278-76-0 |
---|---|
Molekularformel |
C15H13N3O2 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-yl)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C15H13N3O2/c19-15(11-4-3-8-16-10-11)20-9-7-14-17-12-5-1-2-6-13(12)18-14/h1-6,8,10H,7,9H2,(H,17,18) |
InChI-Schlüssel |
YWROERMHLRMYFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)CCOC(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.